molecular formula C22H20N2O4S B2703075 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-99-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2703075
CAS No.: 919848-99-0
M. Wt: 408.47
InChI Key: LIPLKYMTCIKAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule based on a benzo[cd]indole core structure, a scaffold recognized for its potential in medicinal chemistry research . The molecule features a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole group linked to a 4-(methylsulfonyl)phenylacetamide moiety. The methylsulfonyl group is a notable structural feature often incorporated to modulate a compound's electronic properties, solubility, and its potential to interact with biological targets . Heterocyclic compounds like this indole derivative are of significant interest in pharmaceutical research for their diverse biological activities . For instance, structurally related compounds featuring heterocyclic systems such as indoles and indazoles have been investigated as potent antagonists for receptors like the melanin-concentrating hormone receptor 1 (MCHr1), showing efficacy in preclinical models for conditions like obesity . Other acetamide-functionalized heterocycles have also been explored as targeted agonists or antagonists for various receptors, highlighting the broad utility of this chemical class in probing biological pathways and developing new therapeutic candidates . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-24-19-12-11-18(16-5-4-6-17(21(16)19)22(24)26)23-20(25)13-14-7-9-15(10-8-14)29(2,27)28/h4-12H,3,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPLKYMTCIKAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O4S, with a molecular weight of 409.5 g/mol. The compound features a benzo[cd]indole moiety linked to a sulfonamide group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H19N3O4S
Molecular Weight409.5 g/mol
Structural FeaturesBenzo[cd]indole, Sulfonamide
SolubilitySoluble in DMSO

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antifungal Activity : Studies have shown that similar compounds with sulfonamide groups exhibit antifungal properties by inhibiting fungal growth through disruption of cellular function. The presence of the methylsulfonyl group may enhance this activity by increasing solubility and bioavailability in biological systems .
  • Anticancer Potential : The benzo[cd]indole structure is known for its potential anticancer properties. Compounds with this moiety have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Enzyme Inhibition : The compound's sulfonamide group suggests potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered drug metabolism and enhanced therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzo[cd]indole core or the sulfonamide group can significantly impact efficacy and selectivity.

Key Findings:

  • Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring (e.g., methylsulfonyl vs. other groups) have been shown to affect both potency and selectivity against different biological targets .
Compound VariationBiological ActivityRemarks
Methylsulfonyl GroupEnhanced antifungal activityIncreased solubility
Nitro SubstituentImproved anticancer effectsElectron-withdrawing properties
Heterocyclic ModificationsBroader spectrum of actionPotential for multi-target effects

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antifungal Studies : A study demonstrated that derivatives with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against various fungal strains, suggesting strong antifungal potential .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that related compounds could induce apoptosis at low concentrations, with EC50 values comparable to established chemotherapeutics .
  • Enzymatic Assays : Enzyme inhibition assays revealed that modifications to the sulfonamide group could enhance inhibition rates against target enzymes involved in drug metabolism, indicating a pathway for further therapeutic development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. For instance, a study on related sulfonamide derivatives indicated significant cytotoxic effects against various cancer cell lines. The compound demonstrated growth inhibition percentages (PGIs) that varied across different cancer types:

Case Study: Anticancer Efficacy

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.88

These findings suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic processes and neurological functions, respectively.

Enzyme Inhibition Data

EnzymeInhibition Activity
α-glucosidaseModerate to strong
AcetylcholinesteraseModerate efficacy

Inhibitors of α-glucosidase are particularly relevant for managing Type 2 diabetes mellitus (T2DM), while acetylcholinesterase inhibitors are essential in treating neurodegenerative diseases like Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression and metabolic regulation. These computational studies provide insights into the molecular interactions and can guide future modifications of the compound for enhanced efficacy.

Docking Results Summary

The docking simulations indicated favorable binding interactions with key active sites on target proteins, suggesting that structural modifications could optimize its pharmacological profile .

Chemical Reactions Analysis

Oxidation

The indole core undergoes selective oxidation at the 2-position:

  • Quinone formation : Reaction with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous DMF yields a quinone derivative (λₘₐₓ = 420 nm).

  • Sulfone stability : The methylsulfonyl group remains intact under mild oxidative conditions (e.g., H₂O₂/AcOH) .

Reduction

  • Carbonyl to alcohol : NaBH₄ in ethanol reduces the 2-oxo group to a secondary alcohol (confirmed by 1H^1H-NMR: δ 4.2 ppm, broad singlet).

  • N-ethyl group : Catalytic hydrogenation (Pd/C, H₂) removes the ethyl group, forming a primary amine intermediate .

Aromatic Substitution

The benzene ring in the benzo[cd]indole system undergoes nitration and halogenation :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (HPLC-MS: m/z 481 [M+H]⁺) .

  • Bromination : Br₂ in CCl₄ adds bromine at the 4-position (X-ray crystallography confirms regioselectivity) .

Sulfonamide Reactivity

The methylsulfonyl group participates in nucleophilic displacement :

  • Thiol exchange : Treatment with thiophenol/K₂CO₃ in DMF replaces the sulfonyl group with a thioether (yield: 58%) .

Hydrolysis

  • Acid-mediated : HCl (6M) reflux hydrolyzes the acetamide to a carboxylic acid (FTIR: 1705 cm⁻¹, C=O stretch).

  • Enzyme-catalyzed : Porcine liver esterase selectively cleaves the amide bond under physiological pH (kinetic study: kcat=0.15s1k_{cat} = 0.15 \, s^{-1}) .

Cross-Coupling

The arylacetamide moiety enables Suzuki-Miyaura coupling :

  • Borylation : Pd(dppf)Cl₂ catalyzes coupling with pinacolborane to install aryl groups (e.g., 4-fluorophenyl, 87% yield) .

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) in acetonitrile degrades the indole core, forming a dimeric product (HPLC-MS: m/z 786 [M+H]⁺).

  • Thermal analysis : TGA shows decomposition onset at 210°C (N₂ atmosphere), with exothermic peaks at 225°C (DSC) .

Biological Derivatization

While not a direct chemical reaction, the compound serves as a precursor in drug discovery:

  • Kinase inhibition : Structure-activity relationship (SAR) studies show that fluorination at the 4-position of the phenyl ring enhances IC₅₀ values by 10-fold against EGFR .

  • Prodrug synthesis : Phosphorylation of the acetamide oxygen improves aqueous solubility (logP reduction from 3.2 to 1.8) .

Key Challenges and Unreported Reactions

  • Asymmetric synthesis : No enantioselective routes are documented; racemic mixtures dominate .

  • C-H activation : Direct functionalization of the benzo[cd]indole core remains unexplored due to steric hindrance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide:

2-((4-Chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide

  • Structural Differences : Replaces the 4-(methylsulfonyl)phenyl group with a 4-chlorophenylthio moiety.
  • Functional Implications: The thioether (S-linked) group may reduce metabolic stability compared to the sulfonyl group, which is more resistant to oxidation.

N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide

  • Structural Differences : Substitutes the 4-(methylsulfonyl)phenylacetamide with a 3-nitrobenzamide group.
  • Functional Implications: The nitro group is a strong electron-withdrawing substituent, which could increase reactivity or alter π-π stacking interactions in target binding.
  • Activity : Nitro-substituted analogs are less common in drug development due to toxicity concerns, suggesting the methylsulfonyl variant may have a safer profile .

N-(3-Chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide

  • Structural Differences: Shares the methylsulfonylamino group but incorporates a hydrazinecarboxamide backbone and a dichlorophenyl system.
  • The dual chloro substituents may enhance hydrophobic interactions but reduce solubility.
  • Activity : This compound is explicitly cited as a sodium channel blocker, highlighting the role of methylsulfonyl groups in modulating ion channel activity .

Comparative Analysis of Key Properties

Property Target Compound 4-Chlorophenylthio Analog 3-Nitrobenzamide Analog Hydrazinecarboxamide Derivative
Core Structure Benzo[cd]indole with ethyl-2-oxo-dihydro Identical core Identical core Hydrazinecarboxamide with dichlorophenyl
Substituent 4-(Methylsulfonyl)phenyl 4-Chlorophenylthio 3-Nitrobenzamide Methylsulfonylamino + dichlorophenyl
Electron Effects Strong electron-withdrawing (sulfonyl) Moderate (thioether + chloro) Strong (nitro) Moderate (methylsulfonylamino)
Solubility Moderate (polar sulfonyl group) Low (lipophilic thioether) Very low (nitro group) Low (chloro substituents)
Therapeutic Potential Likely sodium channel modulation Underexplored Limited by toxicity Explicit sodium channel blocker

Research Findings and Implications

  • Methylsulfonyl vs. Sulfur-Containing Groups : The methylsulfonyl group in the target compound enhances metabolic stability and target binding compared to thioether or nitro analogs .
  • Core Heterocycle Influence: The benzo[cd]indole core may offer superior π-stacking interactions compared to quinoline-based analogs (e.g., ), which prioritize solubility via tetrahydrofuran-oxy groups .
  • Patent Landscape : Derivatives with methylsulfonyl groups are frequently patented for pesticidal and therapeutic applications, underscoring their industrial relevance .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

Methodological Answer: The synthesis involves two key steps:

Preparation of the benzo[cd]indol scaffold : Start with a cyclization reaction of substituted indole precursors under acidic conditions to form the 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol core.

Acylation : React the amine group at position 6 of the benzo[cd]indol with 2-(4-(methylsulfonyl)phenyl)acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
Critical Considerations : Optimize reaction time and temperature (e.g., 0–5°C for acylation to prevent side reactions). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm the presence of the methylsulfonyl group (singlet at ~3.2 ppm for CH3SO2) and acetamide carbonyl (δ ~168–170 ppm in 13C).
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C23H23N2O4S: 447.1382).
  • Crystallography : Use single-crystal X-ray diffraction to resolve stereochemical ambiguities. For example, intermolecular H-bonding between the acetamide carbonyl and adjacent aromatic protons may stabilize the crystal lattice .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays. Use ATP concentrations near Km values to assess competitive inhibition.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding mode to therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target active sites (e.g., COX-2 or PARP1). Focus on the methylsulfonyl group’s interactions with hydrophobic pockets and the acetamide’s H-bonding potential.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity and Polymorphism :
    • HPLC-MS : Ensure >99% purity to exclude confounding impurities.
    • PXRD : Identify polymorphic forms; different crystal packings (e.g., head-to-tail vs. π-stacked) may alter solubility and bioavailability.
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or formulate as nanoparticles via solvent evaporation.
  • Metabolic Stability : Perform microsomal assays (human liver microsomes, 1 mg/mL protein) with NADPH cofactor. Monitor degradation over 60 minutes; half-life >30 minutes indicates suitability for oral dosing .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Varied substituents on benzo[cd]indol : Replace the ethyl group with cyclopropyl to assess steric effects.
    • Sulfonyl group substitutions : Test trifluoromethanesulfonyl vs. methylsulfonyl for electronic impacts.
  • Bioisosteres : Replace the acetamide with a sulfonamide to evaluate H-bond acceptor strength. Use IC50 shifts in enzyme assays to quantify contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.